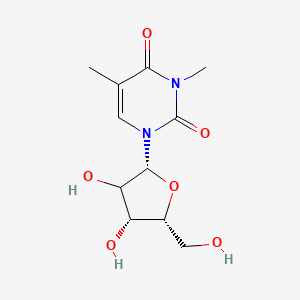

N1-Methyl-5-methyl ara-uridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H16N2O6 |

|---|---|

Peso molecular |

272.25 g/mol |

Nombre IUPAC |

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O6/c1-5-3-13(11(18)12(2)9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,4H2,1-2H3/t6-,7+,8?,10-/m1/s1 |

Clave InChI |

WLDUADFFHKCTHT-KIUGWDQWSA-N |

SMILES isomérico |

CC1=CN(C(=O)N(C1=O)C)[C@H]2C([C@H]([C@H](O2)CO)O)O |

SMILES canónico |

CC1=CN(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of N1-Methyl-5-methyl ara-uridine

Disclaimer: As of late 2025, detailed experimental studies on the specific mechanism of action of N1-Methyl-5-methyl ara-uridine are not extensively available in peer-reviewed literature. This guide, therefore, presents a plausible mechanism of action inferred from its structural components and the well-documented activities of related nucleoside analogs, particularly arabinosyl nucleosides and methylated uridine (B1682114) derivatives. The information herein is intended for researchers, scientists, and drug development professionals as a foundational hypothesis for further investigation.

Introduction

This compound is a synthetic pyrimidine (B1678525) nucleoside analog. Its structure combines three key modifications to the standard uridine nucleoside: an arabinose sugar instead of ribose, a methyl group at the N1 position of the uracil (B121893) base, and a methyl group at the C5 position of the uracil base. These modifications suggest that this compound likely acts as an antimetabolite, interfering with nucleic acid synthesis and metabolism. Its potential as an anticancer or antiviral agent is predicated on the unique biochemical consequences of these structural alterations. This document outlines the proposed multi-faceted mechanism of action of this compound.

Proposed Mechanism of Action

The mechanism of action for this compound is likely multifaceted, primarily revolving around its role as a fraudulent nucleoside that disrupts cellular processes involving nucleic acids. The proposed mechanism can be broken down into several key stages: cellular uptake and activation, and subsequent inhibition of DNA and RNA synthesis, and potential disruption of RNA function.

2.1 Cellular Uptake and Metabolic Activation

Like many nucleoside analogs, this compound is expected to be a prodrug that requires intracellular phosphorylation to become active.

-

Transport into the Cell: The compound likely enters the cell via nucleoside transporters.

-

Phosphorylation Cascade: Once inside the cell, it is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally its active triphosphate form, this compound triphosphate (N1M5Mara-UTP).

2.2 Inhibition of DNA Synthesis

The primary cytotoxic effect of arabinosyl nucleosides is the inhibition of DNA synthesis.[1][2][3][4][5][6]

-

Competitive Inhibition of DNA Polymerases: The active triphosphate form, N1M5Mara-UTP, structurally mimics deoxythymidine triphosphate (dTTP) due to the 5-methyl group on the uracil base (making it an analog of thymidine). It can competitively inhibit DNA polymerases.

-

Chain Termination: If incorporated into a growing DNA strand, the arabinose sugar's 2'-hydroxyl group is in a trans position relative to the 3'-hydroxyl group. This stereochemistry creates steric hindrance within the DNA double helix, preventing the proper alignment of the next incoming deoxynucleoside triphosphate and effectively terminating DNA chain elongation.[1][6]

2.3 Disruption of RNA Synthesis and Function

Given its structure as a uridine analog, N1M5Mara-UTP could also be a substrate for RNA polymerases.

-

Inhibition of RNA Polymerases: The triphosphate form may act as a competitive inhibitor of RNA polymerases, competing with uridine triphosphate (UTP) and 5-methyluridine (B1664183) triphosphate (m5UTP).

-

Incorporation into RNA and Disrupted Base Pairing: If incorporated into RNA, the N1-methylation of the uracil base would prevent standard Watson-Crick base pairing with adenosine, as the N1 position is a key hydrogen bond donor. This would likely disrupt RNA secondary structure and its interactions with proteins and other nucleic acids.

Quantitative Data on Related Compounds

Specific quantitative data for this compound is not available. The following tables provide data for related arabinosyl nucleosides and methylated uridines to serve as a reference for expected potency and behavior.

Table 1: Antiviral and Cytotoxic Activities of Selected Arabinosyl Nucleosides

| Compound | Virus/Cell Line | IC50 / EC50 (µM) | Reference Compound |

| Cytarabine (Ara-C) | L1210 Leukemia Cells | 0.1 | - |

| Vidarabine (Ara-A) | Herpes Simplex Virus-1 | 3.0 | Acyclovir |

| Arabinosylthymine (Ara-T) | Herpes Simplex Virus-1 | 5.0 | Acyclovir |

Table 2: Kinetic Parameters for Inhibition of DNA Polymerases by Arabinosyl Nucleoside Triphosphates

| Inhibitor (Triphosphate) | Enzyme | Ki (µM) | Substrate |

| Ara-CTP | Human DNA Polymerase α | 1.1 | dCTP |

| Ara-ATP | Human DNA Polymerase α | 0.8 | dATP |

| Ara-TTP | HSV-1 DNA Polymerase | 0.02 | dTTP |

Experimental Protocols

The following are proposed experimental protocols to investigate the mechanism of action of this compound.

4.1 Cell Proliferation and Cytotoxicity Assay

-

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Methodology:

-

Plate cancer cells (e.g., HeLa, A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Assess cell viability using an MTT or PrestoBlue assay.

-

Calculate the IC50 value from the dose-response curve.

-

4.2 DNA Synthesis Inhibition Assay

-

Objective: To measure the effect of the compound on de novo DNA synthesis.

-

Methodology:

-

Culture cells in the presence of varying concentrations of this compound for 24 hours.

-

Pulse-label the cells with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for 2 hours.

-

Fix and permeabilize the cells.

-

Detect EdU incorporation using a click chemistry-based fluorescent assay.

-

Analyze the fluorescence intensity by flow cytometry or high-content imaging.

-

4.3 In Vitro DNA Polymerase Inhibition Assay

-

Objective: To determine if the triphosphate form of the compound directly inhibits DNA polymerase activity.

-

Methodology:

-

Synthesize this compound triphosphate (N1M5Mara-UTP).

-

Set up a DNA polymerase reaction using a template-primer, recombinant human DNA polymerase, and dNTPs (including a labeled dNTP).

-

Add varying concentrations of N1M5Mara-UTP to the reaction.

-

Measure the incorporation of the labeled dNTP to determine the level of DNA synthesis and calculate the IC50 for polymerase inhibition.

-

Visualizations

5.1 Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of this compound.

Caption: Workflow for DNA synthesis inhibition assay.

Conclusion

This compound is a rationally designed nucleoside analog with the potential for significant antimetabolite activity. Based on its constituent parts, its primary mechanism of action is likely the inhibition of DNA synthesis via chain termination, a hallmark of arabinosyl nucleosides. Furthermore, its unique N1-methylated base suggests a secondary mechanism involving the disruption of RNA function. The proposed mechanisms and experimental protocols outlined in this guide provide a framework for the systematic investigation of this compound's therapeutic potential. Further research is necessary to validate these hypotheses and to fully elucidate the biochemical pathways affected by this compound.

References

- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The mechanisms of lethal action of arabinosyl cytosine (araC) and arabinosyl adenine (araA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytarabine - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Function of N1-Methyl-5-methyl ara-uridine: An Overview

A scarcity of detailed public data currently limits a comprehensive understanding of N1-Methyl-5-methyl ara-uridine's specific functions and mechanisms. This nucleoside analog is broadly categorized as a purine (B94841) nucleoside analog with potential applications in oncology, likely functioning as an anti-metabolite. However, a thorough review of available scientific literature does not yield the specific quantitative data, detailed experimental protocols, or well-defined signaling pathways required for an in-depth technical guide.

General Classification and Postulated Mechanism

This compound is identified as a nucleoside derivative that may be involved in cell cycle checkpoints and DNA damage repair pathways.[1] As a nucleoside analog, its primary mechanism is expected to involve the inhibition of DNA synthesis and the induction of apoptosis, which are characteristic features of this class of compounds used in anticancer research.[2] The structural similarity to natural nucleosides allows such analogs to be incorporated into cellular metabolic pathways, where they can interfere with the replication and proliferation of rapidly dividing cells, such as cancer cells.

Comparison with a Well-Characterized Analog: N1-Methylpseudouridine (m1Ψ)

In contrast to the limited information on this compound, a related modified nucleoside, N1-methylpseudouridine (m1Ψ), has been extensively studied, particularly in the context of mRNA-based therapeutics and vaccines.[3][4] The primary functions of m1Ψ include:

-

Reducing Immunogenicity: Incorporation of m1Ψ into mRNA molecules helps to evade the innate immune response that would typically be triggered by foreign RNA.[3][5]

-

Enhancing mRNA Stability: The modification increases the lifespan of the mRNA molecule within the cell by making it more resistant to degradation by enzymes.[3][4]

-

Improving Translational Efficiency: m1Ψ-modified mRNA is translated into protein more efficiently, leading to higher protein expression.[6][7][8] This is achieved, in part, by increasing ribosome density on the mRNA.[7][8]

The stark difference in the volume of available research between this compound and N1-methylpseudouridine highlights the nascent stage of investigation for the former. While both are modified nucleosides, their specific biological effects are likely to be distinct due to their structural differences.

Future Research Directions

To elucidate the function of this compound, further research is required. Key areas of investigation would include:

-

In vitro studies: Assessing its inhibitory effects on various cancer cell lines to determine its potency and spectrum of activity.

-

Mechanism of action studies: Investigating its specific molecular targets, such as DNA polymerases or other enzymes involved in nucleotide metabolism.

-

Signaling pathway analysis: Determining the precise cellular pathways that are modulated by this compound, leading to cell cycle arrest and apoptosis.

Without such dedicated research, a detailed technical guide on the function of this compound remains speculative. The scientific community awaits further publications to fully understand the therapeutic potential of this compound.

References

- 1. hoelzel-biotech.com [hoelzel-biotech.com]

- 2. Synthesis and biological activity of 5-phenylselenenyl-substituted pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytostatic activity of new β-d-arabino furan[1′,2′:4,5]oxazolo- and arabino-pyrimidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the enzyme responsible for N1-methylation of pseudouridine 54 in archaeal tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Proposed Synthesis of N1-Methyl-5-methyl ara-uridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound N1-Methyl-5-methyl ara-uridine is not a widely documented molecule in scientific literature. As such, this guide presents a proposed synthetic pathway based on established chemical methodologies for the synthesis of related nucleoside analogs. The experimental protocols provided are derived from literature on similar transformations and may require optimization for the specific synthesis of the target compound.

Introduction

Modified nucleosides are fundamental to the development of novel therapeutics, including antiviral and anticancer agents. The structural modification of the nucleobase and the sugar moiety can significantly impact the biological activity, metabolic stability, and selectivity of these compounds. This guide outlines a potential synthetic route to this compound, a novel nucleoside analog characterized by an arabinose sugar and a doubly methylated uracil (B121893) base. The arabinose configuration, with the 2'-hydroxyl group in the opposite stereochemistry to that of ribose, is a key feature of several clinically important antiviral and anticancer drugs.[1] The methylation at the N1 and C5 positions of the uracil base is anticipated to further modulate its biological properties.

This document provides a detailed, step-by-step proposed synthesis, including potential experimental protocols and structured data tables for clarity.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing from the readily available starting material, uridine (B1682114). The pathway involves the epimerization of the sugar moiety to an arabinose configuration, followed by sequential methylation of the uracil base.

Caption: Proposed five-step synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of arabinofuranosyluridine (ara-Uridine)

This step involves the conversion of uridine to ara-uridine via a 2,2'-anhydrouridine intermediate. This method is a well-established procedure for the epimerization of the C2' hydroxyl group of ribonucleosides.[2]

Experimental Protocol (adapted from similar syntheses):

-

Anhydride Formation:

-

Suspend uridine in a suitable solvent such as diphenyl carbonate.

-

Add a catalytic amount of a suitable base (e.g., sodium bicarbonate).

-

Heat the mixture under reduced pressure to facilitate the removal of phenol.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and precipitate the 2,2'-anhydrouridine product by adding a non-polar solvent (e.g., ether).

-

Collect the precipitate by filtration and wash thoroughly.

-

-

Hydrolysis to ara-Uridine:

-

Dissolve the crude 2,2'-anhydrouridine in an aqueous basic solution (e.g., sodium hydroxide).

-

Heat the solution to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid).

-

Crystallize the ara-uridine product from the solution.

-

Collect the crystals by filtration, wash with cold water, and dry under vacuum.

-

| Parameter | Value | Reference |

| Starting Material | Uridine | Commercially Available |

| Intermediate | 2,2'-Anhydrouridine | - |

| Product | arabinofuranosyluridine (ara-U) | - |

| Reported Yield | ~68% | [2] |

| Purification | Recrystallization | - |

Step 2: Protection of ara-Uridine Hydroxyl Groups

To achieve selective methylation of the uracil base, the hydroxyl groups of the arabinose sugar must be protected. Silyl (B83357) ethers are common protecting groups used in nucleoside chemistry due to their ease of introduction and removal.

Experimental Protocol (generalized):

-

Dissolve ara-uridine in a dry aprotic solvent (e.g., pyridine (B92270) or DMF).

-

Add a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in excess.

-

Add a catalyst, such as silver nitrate (B79036) or imidazole.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with methanol.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the product by silica (B1680970) gel chromatography.

| Parameter | Value |

| Starting Material | ara-Uridine |

| Protecting Agent | TBDMSCl |

| Product | 2',3',5'-Tris-O-(tert-butyldimethylsilyl)-ara-uridine |

| Expected Yield | High |

| Purification | Silica Gel Chromatography |

Step 3: 5-Methylation of Protected ara-Uridine

The introduction of a methyl group at the C5 position of the uracil ring can be achieved through various methods. One common approach involves a one-carbon transfer agent.

Experimental Protocol (conceptual):

-

Dissolve the protected ara-uridine in a suitable dry solvent (e.g., THF).

-

Cool the solution in an ice bath.

-

Add a strong base, such as n-butyllithium, to deprotonate the C5 position.

-

Add a methylating agent, such as methyl iodide.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent.

-

Wash, dry, and purify the product by silica gel chromatography.

| Parameter | Value |

| Starting Material | Protected ara-Uridine |

| Methylating Agent | Methyl Iodide |

| Product | Protected 5-Methyl-ara-Uridine |

| Expected Yield | Moderate to High |

| Purification | Silica Gel Chromatography |

Step 4: N1-Methylation of Protected 5-Methyl-ara-Uridine

N1-alkylation of pyrimidine (B1678525) nucleosides can be achieved under various conditions. A method utilizing a base and an alkylating agent is proposed.

Experimental Protocol (adapted from pyrimidine alkylation methods): [3][4]

-

Dissolve the protected 5-methyl-ara-uridine in a dry aprotic solvent (e.g., acetonitrile (B52724) or DMF).

-

Add a base, such as cesium carbonate or potassium carbonate.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate.

-

Heat the reaction mixture and monitor by TLC.

-

Upon completion, filter off the base and evaporate the solvent.

-

Purify the crude product by silica gel chromatography.

| Parameter | Value |

| Starting Material | Protected 5-Methyl-ara-Uridine |

| Methylating Agent | Methyl Iodide or Dimethyl Sulfate |

| Base | Cesium Carbonate or Potassium Carbonate |

| Product | Protected N1,5-Dimethyl-ara-Uridine |

| Expected Yield | Good |

| Purification | Silica Gel Chromatography |

Step 5: Deprotection of N1,5-Dimethyl-ara-Uridine

The final step is the removal of the silyl protecting groups to yield the target molecule. Fluoride (B91410) ion sources are typically used for the cleavage of silyl ethers.

Experimental Protocol (standard procedure):

-

Dissolve the protected N1,5-dimethyl-ara-uridine in a solvent such as THF.

-

Add a solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, evaporate the solvent.

-

Purify the final product by silica gel chromatography or recrystallization to obtain this compound.

| Parameter | Value |

| Starting Material | Protected N1,5-Dimethyl-ara-Uridine |

| Deprotecting Agent | Tetrabutylammonium fluoride (TBAF) |

| Product | This compound |

| Expected Yield | High |

| Purification | Silica Gel Chromatography or Recrystallization |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized compound.

Caption: Logical workflow for the synthesis, purification, and characterization.

Conclusion

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound. While no direct discovery or synthesis of this specific compound has been reported in the literature, the outlined steps are based on well-established and reliable transformations in nucleoside chemistry. The successful synthesis of this compound would provide a novel molecular entity for investigation in drug discovery programs, particularly in the fields of virology and oncology. Researchers undertaking this synthesis should be prepared to optimize the reaction conditions at each step to achieve satisfactory yields and purity of the final compound.

References

Biological Activity of N1-Methyl-5-methyl ara-uridine: A Review of Available Data and Related Analogs

For the attention of: Researchers, scientists, and drug development professionals.

This technical overview addresses the biological activity of the nucleoside analog, N1-Methyl-5-methyl ara-uridine. An extensive search of publicly available scientific literature reveals a significant scarcity of detailed studies on this specific compound. Consequently, this document summarizes the limited available information and provides context by examining the biological activities of closely related arabinofuranosyluracil (B3032727) derivatives.

This compound: Current Understanding

Biological Activity of Structurally Related Analogs

To provide a framework for potential research directions, this section details the biological activities of structurally similar compounds, which may offer insights into the potential properties of this compound.

2'-Fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU) and its Isosteres

A closely related and more extensively studied compound is 2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU). FMAU is a potent antiviral and antitumor nucleoside.[2] Its C-nucleoside isostere, 1-Methyl-5-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil (C-FMAU) , shares a similar structural backbone to this compound.

In tissue culture, C-FMAU has demonstrated inhibitory activity against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2).[2] However, its potency was found to be approximately 10-fold less than that of FMAU.[2] Further in vivo studies in mice inoculated with HSV-1 or HSV-2 did not show significant antiviral activity for C-FMAU.[2]

FMAU has shown activity against mouse and human leukemic cells in culture and against mouse leukemias L1210, P388, and P815 in vivo.[3] Notably, FMAU, when administered intraperitoneally or orally, is highly active against lines of P815 and L1210 leukemias that have developed resistance to another common antileukemic drug, 1-β-D-arabinofuranosylcytosine (ara-C).[3] Biochemical studies in mouse leukemic cells have explored the effects of FMAU on DNA replication and the metabolism of other nucleosides.[4]

The data for these related compounds suggest that methylation at the N1 and 5-positions of an ara-uridine core, as seen in the target molecule, could be a strategy for developing novel antiviral or antitumor agents. However, extensive experimental validation is required.

Synthesis of a Related Analog: A General Workflow

Due to the lack of specific experimental protocols for this compound, a generalized workflow for the synthesis of the related compound, 1-Methyl-5-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil (C-FMAU), is presented below. This provides an example of the chemical steps that might be involved in the synthesis of such nucleoside analogs.

Conclusion and Future Directions

The available scientific literature on the biological activity of this compound is limited, preventing an in-depth analysis at this time. The primary available information suggests its classification as a purine (B94841) nucleoside analog with potential antitumor properties based on the general activities of this compound class.

Insights from the study of related compounds like FMAU and C-FMAU indicate that arabinofuranosyluracil derivatives with substitutions at the N1 and 5-positions of the uracil (B121893) ring are a promising area for antiviral and anticancer drug discovery.

Future research on this compound should focus on:

-

In vitro screening: Assessing its cytotoxic effects against a panel of cancer cell lines and its inhibitory activity against various viruses.

-

Mechanism of action studies: Investigating its effects on DNA synthesis, apoptosis pathways, and viral replication machinery.

-

Comparative studies: Benchmarking its activity against established drugs like FMAU and ara-C.

The generation of such empirical data will be crucial to developing a comprehensive understanding of the biological activity of this compound and its potential as a therapeutic agent. Without such data, a detailed technical guide with quantitative analysis and specific experimental protocols cannot be compiled.

References

- 1. This compound | Polysil [polycil.co.uk]

- 2. Nucleosides. 146. 1-Methyl-5-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil, the C-nucleoside isostere of the potent antiviral agent 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)thymine (FMAU). Studies directed toward the synthesis of 2'-deoxy-2'-substituted arabino nucleosides. 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of 2-fluoro-5-methylarabinofuranosyluracil against mouse leukemias sensitive to and resistant to 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical effects of 2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil and 2'-fluoro-5-iodo-1-beta-D-arabinofuranosylcytosine in mouse leukemic cells sensitive and resistant to 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antitumor Potential of N1-Methyl-5-methyl ara-uridine: A Preliminary Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methyl-5-methyl ara-uridine is a purine (B94841) nucleoside analog that has been identified for its potential antitumor properties.[1] While detailed peer-reviewed research on this specific compound remains limited in the public domain, preliminary information from suppliers of research chemicals suggests its activity against certain cancers. This document serves as a preliminary guide based on the currently available information.

Core Concepts: Mechanism of Action

According to available descriptions, this compound exhibits broad antitumor activity, particularly targeting indolent lymphoid malignancies.[1] The primary anticancer mechanisms are believed to involve:

-

Inhibition of DNA synthesis: As a nucleoside analog, it likely interferes with the replication of DNA in cancer cells, leading to cell cycle arrest and preventing proliferation.

-

Induction of apoptosis: The compound is suggested to trigger programmed cell death in malignant cells.[1]

Further research is necessary to elucidate the specific enzymes and signaling pathways targeted by this compound.

Data Presentation

At present, there is no publicly available quantitative data from in vitro or in vivo studies, such as IC50 values or tumor growth inhibition percentages, for this compound. Consequently, a structured table for comparative data analysis cannot be provided at this time.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are not yet published in scientific literature. The synthesis of related compounds, such as 2′-O-AECM-5-methyl pyrimidine (B1678525) phosphoramidites, has been described for oligonucleotide synthesis, but specific protocols for the biological evaluation of this compound are not available.

Visualizations

Due to the lack of detailed information on the signaling pathways and experimental workflows associated with this compound, the creation of specific Graphviz diagrams is not feasible. A generalized workflow for the initial screening of a novel antitumor compound is presented below for illustrative purposes.

Caption: Generalized workflow for preclinical antitumor drug discovery.

Conclusion

This compound is presented as a compound of interest in the biomedical sector with potential antitumor applications.[] However, the scientific community awaits detailed, peer-reviewed studies to substantiate these claims and to provide the in-depth technical information required for further drug development. The information currently available is primarily from commercial suppliers and lacks the scientific rigor of published research. Researchers interested in this compound are encouraged to initiate foundational studies to characterize its biological activity and mechanism of action.

References

The Role of N1-Methylpseudouridine in Therapeutic mRNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of messenger RNA (mRNA) therapeutics, most notably exemplified by the rapid development and deployment of COVID-19 vaccines, has been largely enabled by foundational research into nucleoside modifications. Among these, N1-methylpseudouridine (m1Ψ) has emerged as a cornerstone modification, pivotal for enhancing the efficacy and safety of synthetic mRNA. This technical guide provides a comprehensive overview of the foundational research on m1Ψ, detailing its impact on mRNA translation and immunogenicity, key experimental methodologies, and the underlying molecular pathways.

Introduction: The Challenge of Synthetic mRNA

Unmodified in vitro transcribed mRNA faces two significant hurdles in therapeutic applications: inherent immunogenicity and suboptimal translation. The cellular innate immune system has evolved to recognize foreign RNA, leading to the activation of antiviral pathways that can cause inflammation and degradation of the synthetic mRNA. Furthermore, the translational machinery of the cell may not efficiently process unmodified synthetic mRNA. The incorporation of naturally occurring modified nucleosides, particularly m1Ψ, has been a groundbreaking solution to these challenges. Pioneering work by researchers like Katalin Karikó and Drew Weissman has demonstrated that replacing uridine (B1682114) with m1Ψ in synthetic mRNA dramatically enhances its therapeutic potential.[1][2]

N1-Methylpseudouridine: A Key Modification for Enhanced mRNA Performance

N1-methylpseudouridine is a modified nucleoside, a methylated derivative of pseudouridine (B1679824), which itself is an isomer of uridine.[2] Its incorporation into synthetic mRNA in place of uridine has two primary benefits: increased protein expression and reduced innate immune stimulation.

Enhanced Translation Efficiency

The substitution of uridine with m1Ψ leads to a significant increase in protein production from the synthetic mRNA template.[1] This enhancement is attributed to several factors, including an increased association of ribosomes with the m1Ψ-modified mRNA.[3][4] Studies have shown that m1Ψ-containing mRNAs can lead to a more permissive environment for translation initiation.[3][4]

Reduced Immunogenicity

Synthetic mRNA can be recognized as foreign by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and protein kinase R (PKR).[5] This recognition triggers downstream signaling cascades that result in the production of pro-inflammatory cytokines and the shutdown of translation. The incorporation of m1Ψ into the mRNA sequence helps to evade this immune surveillance, leading to a dampened inflammatory response and sustained protein expression.[1][5]

Quantitative Data on the Effects of N1-Methylpseudouridine

The following table summarizes key quantitative findings from foundational research on m1Ψ-modified mRNA, comparing its performance to unmodified and pseudouridine (Ψ)-modified mRNA.

| Parameter | Modification | Fold Change/Effect | Cell/System | Reference |

| Protein Expression | m1Ψ vs. U | Up to ~13-fold increase | Mammalian cell lines and mice | [1] |

| m5C/m1Ψ vs. m5C/Ψ | Up to ~44-fold increase | Mammalian cell lines | [1] | |

| m1Ψ vs. U | Up to 15-fold improvement | In vivo (spleen) | [6] | |

| m1Ψ vs. Ψ | >10-fold increase in protein production | In vitro and in vivo | [7] | |

| Immunogenicity | ||||

| IFN-α Secretion | m1Ψ-mRNA vs. Unmodified | Significantly lower levels | Human PBMCs | [8] |

| TNF-α Secretion | m1Ψ-mRNA vs. Unmodified | Significantly lower levels | Human PBMCs | [8] |

| RIG-I mRNA levels | 100% m1Ψ vs. Unmodified | Significantly reduced | 293T cells | [5] |

| IFN-β1 mRNA levels | 100% m1Ψ vs. Unmodified | Significantly reduced | 293T cells | [5] |

| TNF-α mRNA levels | 100% m1Ψ vs. Unmodified | Significantly reduced | 293T cells | [5] |

| IL-6 mRNA levels | 100% m1Ψ vs. Unmodified | Significantly reduced | 293T cells | [5] |

Key Experimental Protocols

This section outlines detailed methodologies for key experiments cited in foundational m1Ψ research. These protocols are based on established methods and those described in seminal publications.

In Vitro Transcription of m1Ψ-Modified mRNA

This protocol describes the synthesis of m1Ψ-containing mRNA using T7 RNA polymerase.

Materials:

-

Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

-

T7 RNA Polymerase

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)

-

ATP, GTP, CTP solutions (100 mM)

-

N1-methylpseudouridine-5'-triphosphate (m1ΨTP) solution (100 mM)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

Procedure:

-

Assemble the transcription reaction at room temperature to prevent precipitation of the DNA template by spermidine. For a 20 µL reaction:

-

Nuclease-free water to 20 µL

-

2 µL 10x Transcription Buffer

-

2 µL of 100 mM ATP

-

2 µL of 100 mM GTP

-

2 µL of 100 mM CTP

-

2 µL of 100 mM m1ΨTP

-

1 µg linearized DNA template

-

1 µL RNase Inhibitor

-

2 µL T7 RNA Polymerase

-

-

Incubate the reaction at 37°C for 2-4 hours.

-

To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15-30 minutes.

-

Purify the mRNA using a suitable method such as lithium chloride precipitation or chromatography.

Purification of m1Ψ-mRNA

Purification is crucial to remove impurities like unincorporated nucleotides, enzymes, and the DNA template.

Lithium Chloride (LiCl) Precipitation:

-

Add a solution of 8 M LiCl to the transcription reaction to a final concentration of 2.5 M.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the RNA.

-

Carefully discard the supernatant.

-

Wash the pellet with cold 70% ethanol.

-

Centrifuge again, discard the supernatant, and air-dry the pellet.

-

Resuspend the purified mRNA in nuclease-free water.

Chromatography:

-

Size-Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing smaller impurities like nucleotides and salts.

-

Affinity Chromatography: Utilizes oligo(dT)-functionalized resins to capture the poly(A) tail of the mRNA, allowing for the specific purification of full-length transcripts.

Transfection of m1Ψ-mRNA into Mammalian Cells

This protocol describes the delivery of m1Ψ-mRNA into cultured mammalian cells.

Materials:

-

m1Ψ-modified mRNA

-

Cultured mammalian cells (e.g., HEK293, HeLa, or primary dendritic cells)

-

Transfection reagent (e.g., lipid-based reagents like Lipofectamine MessengerMAX)

-

Serum-free medium (e.g., Opti-MEM)

-

Complete culture medium

Procedure:

-

Seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

-

On the day of transfection, dilute the m1Ψ-mRNA in serum-free medium in a sterile tube.

-

In a separate sterile tube, dilute the transfection reagent in serum-free medium.

-

Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

-

Add the mRNA-transfection reagent complexes dropwise to the cells in fresh complete culture medium.

-

Incubate the cells at 37°C in a CO2 incubator and analyze protein expression or other endpoints at the desired time points (e.g., 6, 24, 48 hours post-transfection).

Measurement of Protein Expression (Luciferase Assay)

This protocol is for quantifying protein expression from a luciferase reporter mRNA.

Materials:

-

Transfected cells expressing luciferase

-

Luciferase Assay Reagent (containing luciferin (B1168401) substrate and lysis buffer)

-

Luminometer

Procedure:

-

At the desired time point post-transfection, wash the cells with PBS.

-

Lyse the cells by adding the Luciferase Assay Lysis Buffer and incubating for a few minutes.

-

Transfer the cell lysate to a luminometer-compatible plate or tube.

-

Add the Luciferase Assay Reagent to the lysate.

-

Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein.

Assessment of Immunogenicity (Cytokine ELISA)

This protocol describes the measurement of secreted cytokines from transfected immune cells.

Materials:

-

Supernatant from transfected immune cells (e.g., peripheral blood mononuclear cells or dendritic cells)

-

Cytokine-specific ELISA kit (e.g., for TNF-α or IFN-β)

-

Microplate reader

Procedure:

-

Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash the plate and add the enzyme-conjugated secondary antibody.

-

Wash the plate and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentration in the samples based on the standard curve.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the molecular pathways affected by m1Ψ and the experimental workflow for generating and testing m1Ψ-modified mRNA.

Caption: Molecular structures of Uridine and N1-methylpseudouridine (m1Ψ).

Caption: Experimental workflow for m1Ψ-mRNA synthesis and analysis.

Caption: Innate immune sensing of unmodified vs. m1Ψ-modified mRNA.

Caption: Mechanism of m1Ψ-mediated translation enhancement.

Conclusion and Future Directions

The foundational research on N1-methylpseudouridine has been instrumental in transforming mRNA from a promising concept into a powerful therapeutic platform. The ability of m1Ψ to enhance protein expression while simultaneously dampening the innate immune response has addressed the primary obstacles to the clinical translation of synthetic mRNA. The data and methodologies presented in this guide provide a comprehensive resource for researchers and developers in the field.

Future research will likely focus on further optimizing mRNA modifications, including exploring the effects of different combinations of modifications and their placement within the mRNA sequence. Understanding the long-term effects of m1Ψ-modified mRNA and its protein products will also be a critical area of investigation. As the field of mRNA therapeutics continues to expand into new areas such as cancer immunotherapy and protein replacement therapies, the foundational principles established through the study of m1Ψ will undoubtedly continue to guide the development of the next generation of RNA-based medicines.

References

- 1. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]

- 3. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. RNAT7 < Lab < TWiki [barricklab.org]

- 8. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]

The Power of m1Ψ: A Technical Guide to Enhancing Protein Expression and Translation Efficiency

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has revolutionized the landscape of modern medicine. Central to this success is the strategic use of modified nucleosides, with N1-methylpseudouridine (m1Ψ) emerging as a cornerstone for enhancing protein expression and modulating the host immune response. This technical guide provides an in-depth exploration of the mechanisms by which m1Ψ exerts its effects, detailed experimental protocols for its study, and a quantitative overview of its impact on protein yield and translation efficiency.

The Dual Impact of m1Ψ on Protein Expression

The incorporation of m1Ψ into in vitro transcribed (IVT) mRNA enhances protein expression through a sophisticated, two-pronged mechanism. This involves both the evasion of the innate immune system and the direct modulation of the translational machinery.

Mitigating the Innate Immune Response

Unmodified single-stranded RNA (ssRNA) can be recognized as a pathogen-associated molecular pattern (PAMP) by endosomal Toll-like receptors (TLRs), such as TLR3 and TLR7/8, and cytosolic sensors like Retinoic acid-inducible gene I (RIG-I).[1] This recognition triggers a signaling cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines.[2] This antiviral state can result in the global shutdown of translation and the degradation of the foreign mRNA, thereby limiting protein expression.

The substitution of uridine (B1682114) with m1Ψ sterically hinders the binding of the mRNA to these pattern recognition receptors (PRRs).[3] This "cloaking" effect allows the m1Ψ-modified mRNA to evade detection, thus preventing the activation of the downstream inflammatory and antiviral pathways.[3][4] The result is a more stable mRNA transcript and a cellular environment that remains permissive for robust protein synthesis.

Enhancing Translation Efficiency

Beyond its role in immune evasion, m1Ψ directly influences the translation process. Studies have shown that the presence of m1Ψ in an mRNA transcript can lead to increased ribosome loading and a higher density of ribosomes on the mRNA, forming larger polysomes.[3] This suggests that m1Ψ may facilitate more efficient translation initiation. While some reports indicate a potential for slower elongation rates, the overall effect is a significant net increase in protein production.[3] This is attributed to a combination of more ribosomes actively translating the mRNA and an extended functional half-life of the transcript.

Quantitative Impact of m1Ψ on Protein Expression

The use of m1Ψ in mRNA has been shown to dramatically increase protein expression compared to its unmodified counterpart. The magnitude of this enhancement can vary depending on the cell type, the specific mRNA sequence, and the delivery method. Below is a summary of quantitative data from various studies.

| Reporter Gene | Cell Line(s) | Modification(s) | Fold Increase in Protein Expression (vs. Unmodified Uridine) | Reference(s) |

| Firefly Luciferase | A549, BJ, C2C12, HeLa, Primary Keratinocytes | m1Ψ | ~13-fold | [4] |

| Firefly Luciferase | HEK293 | m1Ψ | Up to 10-fold | [5] |

| Firefly Luciferase | Various cell lines | m5C/m1Ψ | Up to 44-fold | [4] |

| eGFP | HEK293T, HeLa | m1Ψ | ~1.2-fold to comparable with unmodified | [6] |

| Survivin | HEK293T, HeLa | m1Ψ | ~9-fold to 11-fold | [6] |

| hEpo | HeLa | m1Ψ | ~1.5-fold | [7] |

| Firefly Luciferase | In vivo (mice) | m1Ψ | Significant increase over time | [8] |

Signaling Pathways Modulated by m1Ψ

The primary signaling pathways affected by m1Ψ are the innate immune recognition pathways for viral RNA. By substituting uridine with m1Ψ, the activation of these pathways is significantly dampened.

Experimental Protocols

A systematic approach is required to accurately quantify the effects of m1Ψ on protein expression. The following section outlines key experimental protocols.

In Vitro Transcription of m1Ψ-Modified mRNA

This protocol describes the synthesis of m1Ψ-containing mRNA from a DNA template.

Materials:

-

Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

-

T7 RNA Polymerase

-

Ribonuclease Inhibitor

-

10x Transcription Buffer

-

NTP solution (ATP, GTP, CTP)

-

N1-methylpseudouridine-5'-Triphosphate (m1ΨTP)

-

DNase I

-

Nuclease-free water

-

RNA purification kit

Procedure:

-

Assemble the transcription reaction at room temperature in the following order:

-

Nuclease-free water to a final volume of 50 µL

-

10x Transcription Buffer (5 µL)

-

Linearized DNA template (1 µg)

-

ATP, GTP, CTP solution (10 mM each)

-

m1ΨTP solution (10 mM)

-

Ribonuclease Inhibitor (40 units)

-

T7 RNA Polymerase (50 units)

-

-

Mix gently by pipetting and incubate at 37°C for 2-4 hours.

-

Add 1 µL of DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15 minutes.

-

Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.

-

Elute the purified mRNA in nuclease-free water.

-

Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and verify its integrity using gel electrophoresis.

mRNA Transfection into Mammalian Cells

This protocol outlines the delivery of IVT mRNA into cultured mammalian cells.[9][10][11][12]

Materials:

-

Mammalian cells (e.g., HEK293, HeLa)

-

Complete culture medium

-

Serum-free medium (e.g., Opti-MEM)

-

mRNA transfection reagent (e.g., Lipofectamine MessengerMAX)

-

Purified IVT mRNA (modified and unmodified)

-

Multi-well culture plates

Procedure:

-

One day prior to transfection, seed the cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.

-

On the day of transfection, prepare the mRNA-lipid complexes. For a single well of a 24-well plate:

-

In tube A, dilute 500 ng of mRNA into 25 µL of serum-free medium.

-

In tube B, dilute 1.5 µL of transfection reagent into 25 µL of serum-free medium.

-

Add the contents of tube B to tube A, mix gently by pipetting, and incubate at room temperature for 10-15 minutes.

-

-

Aspirate the culture medium from the cells and add fresh, pre-warmed complete medium.

-

Add the mRNA-lipid complexes dropwise to the cells.

-

Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 6-48 hours) before analysis.

Quantification of Protein Expression

This method is used for the rapid and sensitive quantification of luciferase reporter protein expression.[13][14][15][16]

Materials:

-

Transfected cells expressing luciferase

-

Passive Lysis Buffer

-

Luciferase Assay Reagent

-

Luminometer

Procedure:

-

After the desired incubation time, aspirate the culture medium from the cells.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Add an appropriate volume of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

-

Transfer the cell lysate to a microfuge tube and centrifuge at high speed for 1 minute to pellet cellular debris.

-

Transfer the supernatant to a new tube.

-

In a luminometer plate, add 20 µL of cell lysate and 100 µL of Luciferase Assay Reagent.

-

Immediately measure the luminescence using a luminometer.

This technique allows for the detection and semi-quantitative analysis of a specific protein.[1][17][18][19]

Materials:

-

Transfected cells

-

RIPA Lysis Buffer with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific to the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the transfected cells using RIPA buffer and determine the protein concentration using a BCA assay.

-

Normalize the total protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensity using image analysis software.

Experimental and logical Workflows

The following diagram illustrates the overall workflow for assessing the impact of m1Ψ on protein expression.

Conclusion

The incorporation of N1-methylpseudouridine into synthetic mRNA represents a pivotal advancement in RNA therapeutics. Its ability to concurrently suppress innate immune activation and enhance translational efficiency has established it as a critical component in the design of mRNA vaccines and therapies. The methodologies and data presented in this guide provide a framework for researchers and drug developers to harness the potential of m1Ψ in their own applications, paving the way for the next generation of RNA-based medicines.

References

- 1. Western Blot Protocol | Proteintech Group [ptglab.com]

- 2. researchgate.net [researchgate.net]

- 3. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]

- 4. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mRNA structure regulates protein expression through changes in functional half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. yeasenbio.com [yeasenbio.com]

- 11. mRNA transfection — Galloway Lab Protocols documentation [gallowaylabmit.github.io]

- 12. biosciences.ricoh.com [biosciences.ricoh.com]

- 13. Transient transfection and luciferase assay [protocols.io]

- 14. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scientificlabs.co.uk [scientificlabs.co.uk]

- 16. Luciferase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. bitesizebio.com [bitesizebio.com]

- 18. addgene.org [addgene.org]

- 19. cusabio.com [cusabio.com]

Unveiling the Chemical Landscape of N1-Methylpseudouridine: A Technical Guide

For Immediate Release

Shanghai, China – December 7, 2025 – In a comprehensive technical guide released today, the intricate chemical properties of N1-methylpseudouridine (m1Ψ), a cornerstone of modern mRNA therapeutics, are laid bare for the scientific community. This whitepaper offers researchers, scientists, and drug development professionals a detailed exploration of the core chemical characteristics of m1Ψ, complete with quantitative data, in-depth experimental protocols, and novel visualizations of its interactions within key biological pathways.

N1-methylpseudouridine, a modified nucleoside, has been pivotal in the success of mRNA vaccines and therapies, lauded for its ability to enhance protein expression while mitigating innate immune responses.[1] This guide synthesizes a wealth of technical information to provide a foundational resource for those working to harness its therapeutic potential.

Core Chemical and Physical Properties

N1-methylpseudouridine (m1Ψ) is a methylated derivative of pseudouridine (B1679824), where a methyl group is attached at the N1 position of the uracil (B121893) base.[2] This seemingly minor modification has profound effects on its chemical behavior and biological activity.

Physicochemical Data

A compilation of key physicochemical data for N1-methylpseudouridine is presented below, offering a quantitative basis for its application in formulation and drug development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂O₆ | |

| Molar Mass | 258.23 g/mol | [2] |

| Solubility | ||

| Water | 26 g/L[3] | [3] |

| DMSO | ≥20.65 mg/mL | [4] |

| Ethanol | ≥20 mg/mL | [4] |

| Stability | ||

| Photostability | 6.7-fold more photostable than uridine (B1682114) following irradiation at 267 nm.[5] | [5] |

| pH Stability | Exhibits pH-independent reaction rates with bisulfite, suggesting stability across a range of pH values.[6] | [6] |

| Thermal Stability | Incorporation of m1Ψ into RNA duplexes leads to context-dependent stabilization of base stacking interactions.[7] High-resolution melt analysis shows that m1Ψ does not stabilize mismatched RNA-duplex formation to the same extent as pseudouridine.[8] | [7][8] |

Experimental Protocols

To facilitate reproducible research, this guide provides detailed methodologies for the synthesis of N1-methylpseudouridine triphosphate and its incorporation into mRNA.

Synthesis of N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)

A chemoenzymatic approach has been developed for the efficient synthesis of m1ΨTP.[1][4] This method offers high yields and sustainability.

Materials:

-

Acetonide-protected pseudouridine-5'-monophosphate (ΨMP)

-

Dimethyl sulfate

-

Saccharomyces cerevisiae uridine 5'-monophosphate kinase

-

Escherichia coli acetate (B1210297) kinase

-

ATP

-

Acetyl phosphate

-

Appropriate buffers and reaction vessels

Methodology:

-

N1-methylation: Selectively methylate acetonide-protected ΨMP at the N1 position using dimethyl sulfate.[1][4]

-

Enzymatic Phosphorylation (Step 1): Utilize Saccharomyces cerevisiae uridine 5'-monophosphate kinase for the ATP-dependent phosphorylation of the methylated ΨMP to its diphosphate (B83284) form (m1ΨDP).[1]

-

Enzymatic Phosphorylation (Step 2): Employ Escherichia coli acetate kinase to catalyze the final phosphorylation step to yield N1-methylpseudouridine-5'-triphosphate (m1ΨTP). This enzyme also serves to regenerate ATP using acetyl phosphate.[1]

-

Purification: Purify the resulting m1ΨTP using appropriate chromatographic techniques to achieve high purity (>99.5%).[9]

In Vitro Transcription (IVT) of m1Ψ-Modified mRNA

The incorporation of m1Ψ into mRNA is achieved through in vitro transcription using a DNA template and a suitable RNA polymerase, typically T7 RNA polymerase.[][11]

Materials:

-

Linearized DNA template containing the gene of interest downstream of a T7 promoter

-

T7 RNA polymerase

-

N1-methylpseudouridine-5'-triphosphate (m1ΨTP)

-

ATP, GTP, CTP

-

RNase inhibitors

-

Reaction buffer (containing MgCl₂, DTT, etc.)

-

DNase I

-

Purification columns

Methodology:

-

Reaction Setup: In an RNase-free environment, combine the linearized DNA template, T7 RNA polymerase, RNase inhibitors, and the reaction buffer. Add ATP, GTP, CTP, and m1ΨTP (in place of UTP).[]

-

Transcription: Incubate the reaction mixture at 37°C for 2-4 hours.[]

-

DNase Treatment: Add DNase I to the reaction mixture and incubate for 15-30 minutes at 37°C to digest the DNA template.

-

Purification: Purify the synthesized m1Ψ-modified mRNA using a suitable purification kit to remove enzymes, unincorporated nucleotides, and other reaction components.

-

Quality Control: Assess the integrity and concentration of the purified mRNA using gel electrophoresis and spectrophotometry.

Impact on Key Signaling Pathways

The therapeutic efficacy of m1Ψ-modified mRNA is largely attributed to its ability to evade innate immune detection and enhance translation. The following diagrams illustrate the pivotal role of m1Ψ in modulating key signaling pathways.

Caption: TLR7/8 Signaling Pathway Evasion by m1Ψ

Unmodified single-stranded RNA (ssRNA) is recognized by Toll-like receptors 7 and 8 (TLR7/8) in the endosome, leading to a downstream signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons.[13] The incorporation of N1-methylpseudouridine into the ssRNA sterically hinders its binding to TLR7/8, thereby evading this innate immune recognition.[3]

Caption: RIG-I Signaling Pathway Modulation by m1Ψ

Double-stranded RNA (dsRNA), often a byproduct of in vitro transcription, is a potent activator of the cytosolic sensor RIG-I. This activation involves ATP hydrolysis and a conformational change that allows RIG-I to interact with the mitochondrial antiviral-signaling protein (MAVS), initiating an antiviral response.[14][15] The presence of N1-methylpseudouridine in RNA has been shown to reduce the activation of RIG-I, contributing to the reduced immunogenicity of modified mRNA.

Caption: eIF2α-Mediated Translation Regulation by m1Ψ

The presence of dsRNA activates Protein Kinase R (PKR), which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[16][17] Phosphorylated eIF2α leads to a general shutdown of protein synthesis.[18] By reducing the activation of PKR, m1Ψ-modified mRNA helps to prevent this translational repression, leading to enhanced and sustained protein expression.[19][20]

This technical guide serves as a critical resource for the scientific community, providing a deeper understanding of the chemical properties of N1-methylpseudouridine and its pivotal role in the advancement of mRNA-based technologies. The detailed data and protocols within are intended to empower further innovation in the development of next-generation therapeutics.

References

- 1. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N1-Methylpseudouridine Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The eIF2α kinases: their structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N 1‐Methylpseudouridine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pseudouridine and N1-methylpseudouridine display pH-independent reaction rates with bisulfite yielding ribose adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 13. Strategies for controlling the innate immune activity of conventional and self-amplifying mRNA therapeutics: Getting the message across - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] ATP hydrolysis by the viral RNA sensor RIG-I prevents unintentional recognition of self-RNA | Semantic Scholar [semanticscholar.org]

- 15. ATPase‐driven oligomerization of RIG‐I on RNA allows optimal activation of type‐I interferon | EMBO Reports [link.springer.com]

- 16. Mechanism of PKR Activation by dsRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cellular origins of dsRNA, their recognition and consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The response of mammalian cells to double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of Novel Nucleoside Analogs on Cancer Cell Lines

Note: As of the latest literature search, specific studies on the in vitro effects of N1-Methyl-5-methyl ara-uridine on cancer cell lines are not available. The following application notes and protocols provide a generalized framework for the initial in vitro screening of novel nucleoside analogs, a class of compounds to which this compound belongs. These protocols are intended to serve as a guide for researchers and drug development professionals.

Introduction

Nucleoside analogs are a cornerstone of cancer chemotherapy. They function by interfering with DNA and RNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The evaluation of novel nucleoside analogs, such as a hypothetical this compound, requires a systematic in vitro approach to determine their cytotoxic potential, mechanism of action, and selectivity towards cancer cells. This document outlines standard protocols for the initial characterization of such compounds.

Data Presentation (Hypothetical Examples)

Effective data presentation is crucial for comparing the efficacy of a novel compound across different cancer cell lines. The following tables are examples of how to structure quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of a Novel Nucleoside Analog on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 |

| MDA-MB-231 | Breast Adenocarcinoma | 25.8 ± 3.5 |

| A549 | Lung Carcinoma | 10.5 ± 1.8 |

| HCT116 | Colon Carcinoma | 8.9 ± 1.2 |

| PC-3 | Prostate Adenocarcinoma | 32.1 ± 4.3 |

| HEK293 | Normal Embryonic Kidney | > 100 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of a Novel Nucleoside Analog on Cell Cycle Distribution in A549 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Control (Vehicle) | 45.3 ± 3.2 | 30.1 ± 2.5 | 24.6 ± 2.8 | 1.2 ± 0.3 |

| Compound (10 µM, 48h) | 25.1 ± 2.9 | 55.8 ± 4.1 | 19.1 ± 2.2 | 8.5 ± 1.1 |

Data are presented as mean ± standard deviation.

Table 3: Induction of Apoptosis by a Novel Nucleoside Analog in HCT116 Cells

| Treatment | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) | Necrosis (%) (Annexin V-/PI+) | Live Cells (%) (Annexin V-/PI-) |

| Control (Vehicle) | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 | 95.6 ± 1.0 |

| Compound (10 µM, 48h) | 18.7 ± 2.3 | 12.4 ± 1.9 | 1.1 ± 0.4 | 67.8 ± 3.5 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.

-

Culture Medium: Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization protocols.

Preparation of Test Compound

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the nucleoside analog in a suitable solvent (e.g., DMSO).

-

Working Solutions: Prepare fresh serial dilutions of the stock solution in complete cell culture medium immediately before each experiment. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1%).

Cytotoxicity Assay (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Cell Cycle Analysis

This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (containing RNase A).

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.

Caption: Workflow for analyzing cell cycle distribution by flow cytometry.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Potential Signaling Pathways for Investigation

Based on the mechanism of action of other nucleoside analogs, the following signaling pathways are relevant for investigation, should this compound show significant cytotoxic activity.

Application Notes and Protocols for Efficacy Studies of N1-Methyl-5-methyl ara-uridine

Introduction

N1-Methyl-5-methyl ara-uridine is a synthetic nucleoside analog with potential as an anti-cancer therapeutic agent. As with other nucleoside analogs, its proposed mechanism of action involves interference with nucleic acid synthesis, leading to the inhibition of cell proliferation and induction of apoptosis in rapidly dividing cancer cells.[1][2] This document provides detailed protocols for in vitro and in vivo studies designed to evaluate the efficacy of this compound.

Hypothetical Signaling Pathway

The proposed mechanism of action for this compound is the disruption of DNA and RNA synthesis. Following cellular uptake, the compound is hypothesized to be phosphorylated to its active triphosphate form by cellular kinases. This active metabolite can then be incorporated into growing DNA and RNA chains by polymerases, leading to chain termination and genomic instability. The resulting cellular stress is expected to activate apoptotic pathways, leading to cancer cell death.

In Vitro Efficacy Studies

A series of in vitro assays are essential to determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

Data Presentation: In Vitro Studies

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| MCF-7 | Breast Cancer | 5.2 ± 0.8 |

| MDA-MB-231 | Breast Cancer | 12.5 ± 1.5 |

| A549 | Lung Cancer | 8.1 ± 1.1 |

| HCT116 | Colon Cancer | 3.9 ± 0.6 |

| PANC-1 | Pancreatic Cancer | 15.3 ± 2.2 |

| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) |

| HCT116 | 0 (Control) | 4.5 ± 0.5 |

| 2 | 15.2 ± 1.8 | |

| 5 | 35.8 ± 3.2 | |

| 10 | 62.1 ± 5.5 |

| Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| Control | 45.2 ± 2.5 | 35.1 ± 2.1 | 19.7 ± 1.8 |

| 5 µM | 30.1 ± 2.2 | 58.3 ± 3.5 | 11.6 ± 1.5 |

Experimental Protocols: In Vitro Assays

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

Materials:

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound for 48 hours.

-

Collect both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

6-well plates

-

This compound

-

Cold 70% ethanol (B145695)

-

RNase A

-

Propidium Iodide (PI) solution

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

-

Incubate for 30 minutes at 37°C.

-

Add PI solution (50 µg/mL) and incubate for 15 minutes in the dark.

-

Analyze the DNA content by flow cytometry.

In Vivo Efficacy Studies

Xenograft models are crucial for evaluating the anti-tumor activity of this compound in a living organism.[3][4][5] Patient-derived xenograft (PDX) models can also be utilized for a more clinically relevant assessment.[6]

Data Presentation: In Vivo Studies

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |

| Vehicle Control | - | 1580 ± 250 | - | +2.5 ± 1.0 |

| This compound | 25 | 850 ± 180 | 46.2 | -1.5 ± 0.8 |

| This compound | 50 | 420 ± 110 | 73.4 | -4.8 ± 1.2 |

Experimental Protocol: In Vivo Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., Athymic Nude or SCID mice)[5]

-

HCT116 cancer cells

-

Matrigel

-

This compound

-

Vehicle solution (e.g., saline, DMSO/PEG formulation)

-

Calipers

-

Animal balance

Protocol:

-

Cell Preparation: Harvest HCT116 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

-

Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-